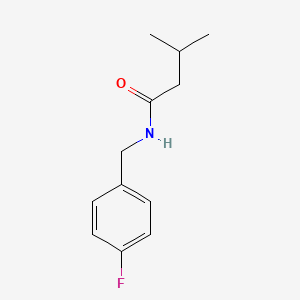

N-(4-fluorobenzyl)-3-methylbutanamide

Vue d'ensemble

Description

N-(4-fluorobenzyl)-3-methylbutanamide, also known as fluoro-DMT, is a synthetic compound that has gained attention in the scientific community due to its potential use in the field of neuroscience. Fluoro-DMT is a derivative of the naturally occurring compound DMT (N,N-dimethyltryptamine), which is known for its psychoactive effects. However, unlike DMT, fluoro-DMT does not have any psychoactive properties and is used solely for research purposes.

Applications De Recherche Scientifique

Antimicrobial Activity

N-(Dibenzylcarbamothioyl)-3-methylbutanamide, a thiourea derivative structurally similar to N-(4-fluorobenzyl)-3-methylbutanamide, has been studied for its antimicrobial properties. It was synthesized and characterized by NMR and FT-IR spectroscopy, and its crystal structure was determined by X-ray diffraction. This compound showed significant antibacterial and antifungal activity, demonstrating the potential of such compounds in antimicrobial applications (Gumus et al., 2017).

Drug Metabolism and Disposition

A study on the metabolism and disposition of potent HIV integrase inhibitors included a compound with a similar structure, N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide. This research utilized 19F-NMR spectroscopy to support drug discovery, providing insights into the metabolic fate and excretion balance of the compound in rats and dogs. Such studies are crucial for understanding the pharmacokinetics of new drug candidates (Monteagudo et al., 2007).

Anticonvulsant Properties

Primary amino acid derivatives, including compounds like (R)-N'-benzyl 2-amino-3-methylbutanamide, have been investigated for their anticonvulsant properties. This research demonstrated that the anticonvulsant activities of these compounds are sensitive to substituents at the N'-benzylamide site, indicating that specific structural modifications can significantly impact their pharmacological activity. This finding is valuable for developing new anticonvulsant drugs (King et al., 2011).

Corrosion Inhibition

A study on the anticorrosion impact of 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide, a green ionic liquid, revealed its high inhibition effectiveness for mild steel in acidic solutions. This suggests that similar fluorobenzyl compounds could serve as effective and environmentally friendly corrosion inhibitors (Bhaskaran et al., 2019).

Imaging Probe for Prostate Cancer

N-[N-[(S)-1,3-Dicarboxypropyl]Carbamoyl]-4-[18F]Fluorobenzyl-l-Cysteine, a compound structurally related to this compound, was developed as a new imaging probe for prostate cancer. This study highlights the potential of fluorobenzyl derivatives in medical imaging, particularly for cancer diagnosis (Mease et al., 2008).

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-9(2)7-12(15)14-8-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYRVVMMGTYAGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5835534.png)

![ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5835544.png)

![3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5835557.png)

![N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5835560.png)

![3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5835561.png)

![N-[2-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5835564.png)

![ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzoate](/img/structure/B5835580.png)

![7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline](/img/structure/B5835587.png)

![3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5835593.png)

![N,N-diethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5835609.png)

![3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5835621.png)